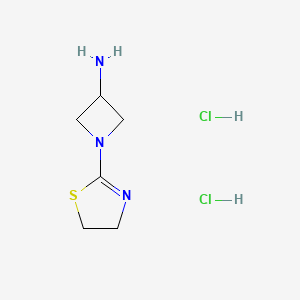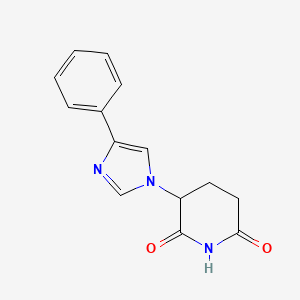
3-(4-phenyl-1H-imidazol-1-yl)-2,6-Piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione is a compound that features a piperidine ring substituted with a phenyl-imidazole moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The imidazole ring, in particular, is a five-membered heterocyclic moiety that contains two nitrogen atoms, which contribute to its unique chemical behavior .
Méthodes De Préparation
The synthesis of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione can be achieved through various synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, and other reagents under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with altered substituents.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used in the development of drugs for treating various diseases, including cancer and infectious diseases. In industry, these compounds are utilized in the production of agrochemicals, dyes, and other functional materials .
Mécanisme D'action
The mechanism of action of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as clemizole, etonitazene, and enviroxime . These compounds also contain imidazole rings and exhibit similar biological activities. the unique substitution pattern of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione may confer distinct properties and advantages in certain applications. For example, its specific structure may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
3-(4-phenylimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)16-13)17-8-11(15-9-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,16,18,19) |
Clé InChI |
DMPUORUDDYKPRY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C=C(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


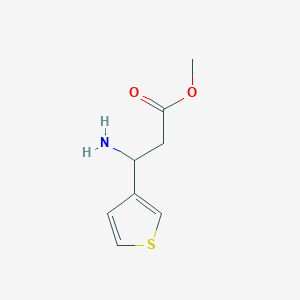
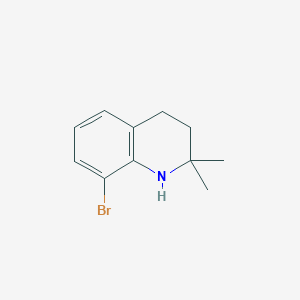
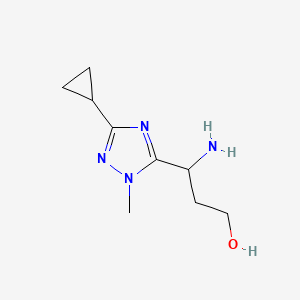

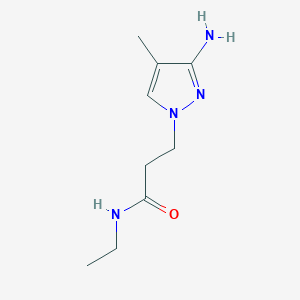


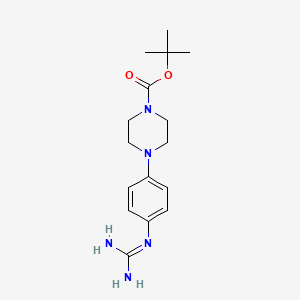




![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
